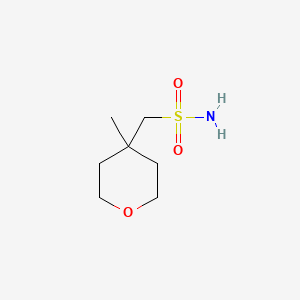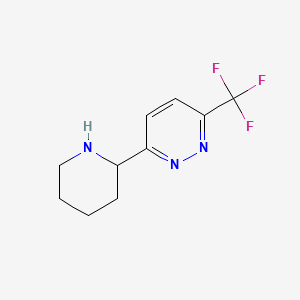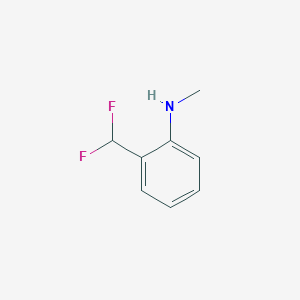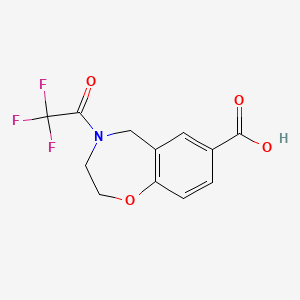![molecular formula C11H8BrF3N2O2 B13480574 1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of biological pathways, resulting in various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Shares the trifluoromethyl and bromine functional groups but lacks the diazinane-2,4-dione moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl and bromine substitution pattern but on a pyridine ring instead of a phenyl ring.
Uniqueness
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione moiety, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other compounds with similar functional groups and enhances its versatility in various scientific research fields.
Propiedades
Fórmula molecular |
C11H8BrF3N2O2 |
|---|---|
Peso molecular |
337.09 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-6-1-2-7(11(13,14)15)8(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
Clave InChI |
YWZQVILHMDJLTR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)

![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)


![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)







